N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
CAS No.: 953181-27-6
VCID: VC5095301
Molecular Formula: C20H24ClN3O3
Molecular Weight: 389.88
* For research use only. Not for human or veterinary use.

Description |
N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a furan moiety, and an oxalamide functional group. This compound is notable for its potential biological activities, making it a candidate for further research in drug development. The presence of the furan ring and the oxalamide group suggests possible interactions with biological targets. Biological Activity and Potential ApplicationsPreliminary studies indicate that compounds similar to N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide have potential biological activities, including anticancer and anti-inflammatory effects. The presence of the furan ring and the oxalamide group suggests possible interactions with biological targets, making it a candidate for further research in drug development.
Research Findings and Future DirectionsWhile specific biological activity data for N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is limited, its unique combination of functional groups suggests distinct pharmacological properties compared to similar compounds. Further research is needed to fully explore its potential therapeutic effects and to understand how its structure influences its biological activity. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 953181-27-6 | ||||||||||||
Product Name | N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide | ||||||||||||
Molecular Formula | C20H24ClN3O3 | ||||||||||||
Molecular Weight | 389.88 | ||||||||||||
IUPAC Name | N'-[(2-chlorophenyl)methyl]-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide | ||||||||||||
Standard InChI | InChI=1S/C20H24ClN3O3/c21-18-6-2-1-4-16(18)13-23-20(26)19(25)22-12-15-7-9-24(10-8-15)14-17-5-3-11-27-17/h1-6,11,15H,7-10,12-14H2,(H,22,25)(H,23,26) | ||||||||||||
Standard InChIKey | OOHRGQNKYMOSAN-UHFFFAOYSA-N | ||||||||||||
SMILES | C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)CC3=CC=CO3 | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 16887319 | ||||||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume